molecular formula C23H23N3O3S B2986543 N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900003-90-9

N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2986543
CAS No.: 900003-90-9
M. Wt: 421.52
InChI Key: IIMFWPWUYCHVNR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a benzofuropyrimidin derivative featuring a sulfanyl acetamide side chain. Its core structure comprises a fused benzofuran and pyrimidinone ring, with a propyl substituent at position 3 and a 2-ethylphenyl group on the acetamide moiety.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-3-13-26-22(28)21-20(16-10-6-8-12-18(16)29-21)25-23(26)30-14-19(27)24-17-11-7-5-9-15(17)4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMFWPWUYCHVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Structural Overview

The compound's molecular formula is C₁₈H₁₈N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structure consists of a benzofuro-pyrimidine moiety linked to an acetamide functional group, which is crucial for its biological activity.

Anticancer Activity

Preliminary studies have indicated that N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits promising anticancer properties.

Case Study: Cytotoxicity Assays

In a study assessing the compound's cytotoxic effects on A549 human lung adenocarcinoma cells, it was treated with varying concentrations of the compound for 24 hours. The results were analyzed using an MTT assay to measure cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
5070
10050

The data suggests a dose-dependent decrease in cell viability, indicating significant cytotoxicity at higher concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various multidrug-resistant pathogens.

Case Study: Antimicrobial Screening

In vitro studies were conducted against clinically significant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined for each pathogen.

Pathogen MIC (µg/mL)
Klebsiella pneumoniae32
Staphylococcus aureus16

These findings indicate that N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide possesses notable antimicrobial properties, particularly against resistant strains.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The sulfanyl linkage may enhance its reactivity with cellular macromolecules, leading to alterations in cellular pathways associated with cancer cell proliferation and microbial resistance mechanisms.

Comparison with Similar Compounds

Core Structure Variations: Benzofuropyrimidin vs. Thienopyrimidin

Compounds with thieno[3,2-d]pyrimidin cores (sulfur-containing heterocycles) exhibit distinct electronic and steric profiles compared to benzofuropyrimidin (oxygen-containing) analogues. For example:

  • 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (CAS 378775-68-9) Molecular formula: C₂₂H₁₈N₄O₄S₂ Molecular weight: 482.53 g/mol Substituents: Ethyl (position 6), phenyl (position 3), and 4-nitrophenyl (acetamide side chain).
  • N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS 1040632-67-4) Molecular formula: C₂₅H₂₅N₃O₂S₂ Molecular weight: 463.61 g/mol Substituents: Methyl (position 3), phenyl (position 7), and 4-butylphenyl (acetamide side chain).

Substituent Effects on the Pyrimidin Ring

Variations in substituents at position 3 of the pyrimidin ring significantly influence activity:

  • N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

    • Molecular formula: C₂₇H₂₃N₃O₄S
    • Molecular weight: 485.6 g/mol
    • Substituents: 3-Methoxyphenyl (position 3) vs. propyl in the target compound.
    • Impact: Methoxy groups are electron-donating, which may enhance π-π stacking interactions in biological targets compared to the hydrophobic propyl chain .

Acetamide Side Chain Modifications

The phenyl group on the acetamide moiety varies across analogues, affecting target selectivity and solubility:

Compound Name Substituent on Acetamide Molecular Weight (g/mol) Key Property
Target compound 2-ethylphenyl ~485 (estimated) Moderate hydrophobicity
N-(4-nitrophenyl) derivative 4-nitrophenyl 482.53 High electron-withdrawing effect, reduced solubility
N-(5-fluoro-2-methylphenyl) derivative 5-fluoro-2-methylphenyl 451.5 Fluorine enhances metabolic stability
N-(4-chlorophenyl) derivative 4-chlorophenyl 354.83 (example) Chlorine increases lipophilicity

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